4-(2-Methoxy-1-naphthyl)-1,3-thiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

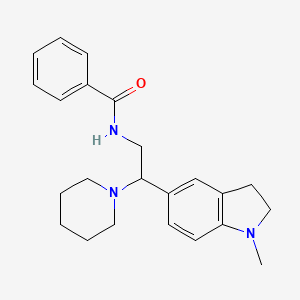

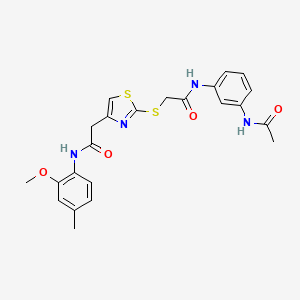

“4-(2-Methoxy-1-naphthyl)-1,3-thiazol-2-amine” is a compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. It also contains a methoxy group (-OCH3) and a naphthyl group, which is a two-ring aromatic system .

Molecular Structure Analysis

The molecular structure of “this compound” would likely show the thiazole ring connected to the naphthyl group at the 4-position and the methoxy group at the 2-position of the naphthyl group .

Chemical Reactions Analysis

Thiazoles can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, and reactions at the sulfur or nitrogen atoms . The methoxy group can be cleaved under acidic or basic conditions, and the naphthyl group can undergo electrophilic aromatic substitution .

科学的研究の応用

Synthesis and Characterization

Research has focused on the synthesis and characterization of thiazol-2-amine derivatives, highlighting their potential in materials science and organic chemistry. For instance, Ai (2008) outlined a method for preparing 4-(6-Methoxynaphthalen-2-yl)thiazol-2-amine derivatives, demonstrating their synthesis via the reaction of 2-bromo-1-(6-methoxy-naphthalen-2-yl)alkyl-1-one and thiourea, further reacting with salicylal to produce 4-(6-Methoxynaphthalen-2-yl)-2-benzylimino-thiazole with significant yields. The structural determination was achieved through 1H NMR, IR, and elemental analysis, providing a foundation for future research in this area (H. Ai, 2008).

Antimicrobial and Antifungal Applications

Patel and Mehta (2006) explored the antimicrobial efficacy of novel azetidinone and thiazolidinones derivatives synthesized from 2-amino-4-(2-naphthalenyl) thiazole. These compounds were tested against various bacterial strains, demonstrating promising antimicrobial properties and indicating potential applications in developing new antimicrobial agents (K. H. Patel & A. Mehta, 2006).

Material Science Applications

In material science, derivatives of 4-(2-Methoxy-1-naphthyl)-1,3-thiazol-2-amine have been investigated for their potential in creating high-performance materials. Liou et al. (2006) synthesized a new naphthylamine-derived aromatic dicarboxylic acid, demonstrating its application in creating aromatic poly(amine−1,3,4-oxadiazole)s with high glass-transition temperatures (Tg) and solubility in common organic solvents. These materials were shown to be promising for blue-light-emitting applications due to their excellent mechanical properties and thermal stability (Guey‐Sheng Liou et al., 2006).

Organic Synthesis

Research has also focused on the utility of thiazol-2-amine derivatives in organic synthesis. For example, Xin Xie et al. (2016) developed a regioselective synthesis method for thiazolo[4,5-a]acridines and oxazolo[5,4-a]thiazolo[5,4-j]acridines via multicomponent domino reactions. This innovative approach offers operational simplicity and fast reaction rates, making it an attractive method for drug discovery and library generation (Xin Xie et al., 2016).

作用機序

将来の方向性

特性

IUPAC Name |

4-(2-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c1-17-12-7-6-9-4-2-3-5-10(9)13(12)11-8-18-14(15)16-11/h2-8H,1H3,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLICULCURDRDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C3=CSC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49670929 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2861822.png)

![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2861827.png)

![1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol](/img/structure/B2861830.png)

![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-methoxybenzoate](/img/structure/B2861833.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-methylbenzamide](/img/structure/B2861835.png)

![N-(cyclohexylmethyl)-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2861839.png)